molecular formula C16H21FN2O B6117670 N-(4-fluorophenyl)-1-(3-methyl-2-butenoyl)-3-piperidinamine

N-(4-fluorophenyl)-1-(3-methyl-2-butenoyl)-3-piperidinamine

Cat. No. B6117670
M. Wt: 276.35 g/mol
InChI Key: SVFIWSBJKGHIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-1-(3-methyl-2-butenoyl)-3-piperidinamine, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. FUB-144 has gained popularity in recent years due to its potent psychoactive effects, which mimic those of Delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. FUB-144 has been used for scientific research purposes to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

FUB-144 acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are responsible for mediating the psychoactive effects of cannabis. This binding results in the activation of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects
FUB-144 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. FUB-144 has also been shown to have potent antitumor effects in preclinical studies, making it a promising candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

FUB-144 has several advantages for use in laboratory experiments, including its potency, selectivity, and ease of synthesis. However, FUB-144 also has several limitations, including its potential for abuse and its potential for producing adverse side effects in humans.

Future Directions

There are several potential future directions for research on FUB-144, including:
1. Further studies on the mechanism of action of FUB-144 and its effects on the endocannabinoid system.
2. Development of novel therapeutic applications for FUB-144, including the treatment of pain, inflammation, and cancer.
3. Studies on the safety and efficacy of FUB-144 in humans, including its potential for abuse and its potential for producing adverse side effects.
4. Development of novel synthetic cannabinoids based on the structure of FUB-144, with improved potency, selectivity, and safety profiles.
Conclusion
In conclusion, FUB-144 is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. FUB-144 has been used extensively in scientific research to study its effects on the endocannabinoid system and to better understand its potential therapeutic applications. FUB-144 has several advantages for use in laboratory experiments, including its potency, selectivity, and ease of synthesis. However, FUB-144 also has several limitations, including its potential for abuse and its potential for producing adverse side effects in humans. There are several potential future directions for research on FUB-144, including further studies on its mechanism of action and the development of novel therapeutic applications.

Synthesis Methods

FUB-144 is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 3-methyl-2-butenoyl chloride to form 4-fluoro-N-(3-methyl-2-butenoyl)aniline. This intermediate is then reacted with piperidine to form FUB-144. The synthesis of FUB-144 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

FUB-144 has been used extensively in scientific research to study its effects on the endocannabinoid system and to better understand its potential therapeutic applications. FUB-144 has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for mediating the psychoactive effects of cannabis. This binding results in the activation of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, appetite, and mood.

properties

IUPAC Name

1-[3-(4-fluoroanilino)piperidin-1-yl]-3-methylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-12(2)10-16(20)19-9-3-4-15(11-19)18-14-7-5-13(17)6-8-14/h5-8,10,15,18H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFIWSBJKGHIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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